N-(4-{[4-(Heptylamino)-4-oxobutyl]amino}-4-oxobutyl)octanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[4-(Heptylamino)-4-oxobutyl]amino}-4-oxobutyl)octanamide is a synthetic organic compound with the molecular formula C23H45N3O3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(Heptylamino)-4-oxobutyl]amino}-4-oxobutyl)octanamide typically involves a multi-step process. The initial step often includes the formation of intermediate compounds through reactions such as amide bond formation and reductive amination. Specific reaction conditions, such as temperature, pH, and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to maintain optimal conditions throughout the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-{[4-(Heptylamino)-4-oxobutyl]amino}-4-oxobutyl)octanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, including temperature, solvent, and catalyst choice, are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
N-(4-{[4-(Heptylamino)-4-oxobutyl]amino}-4-oxobutyl)octanamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-(4-{[4-(Heptylamino)-4-oxobutyl]amino}-4-oxobutyl)octanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other amides and derivatives with heptylamino and oxobutyl groups. Examples include:
- N-(4-{[4-(Hexylamino)-4-oxobutyl]amino}-4-oxobutyl)octanamide
- N-(4-{[4-(Octylamino)-4-oxobutyl]amino}-4-oxobutyl)octanamide
Uniqueness
N-(4-{[4-(Heptylamino)-4-oxobutyl]amino}-4-oxobutyl)octanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
869961-03-5 |
---|---|
Molekularformel |
C23H45N3O3 |
Molekulargewicht |
411.6 g/mol |
IUPAC-Name |
N-[4-[[4-(heptylamino)-4-oxobutyl]amino]-4-oxobutyl]octanamide |
InChI |
InChI=1S/C23H45N3O3/c1-3-5-7-9-11-15-21(27)25-19-14-17-23(29)26-20-13-16-22(28)24-18-12-10-8-6-4-2/h3-20H2,1-2H3,(H,24,28)(H,25,27)(H,26,29) |
InChI-Schlüssel |
ZZHCZBOIHUBKPF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)NCCCC(=O)NCCCC(=O)NCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.